Cas no 62348-24-7 (4-Methyloxazole-5-carbonyl chloride)

4-Methyloxazole-5-carbonyl chloride is a reactive heterocyclic acyl chloride derivative, primarily employed as a versatile building block in organic synthesis and pharmaceutical intermediates. Its oxazole core offers structural diversity, enabling applications in the development of bioactive compounds, agrochemicals, and functional materials. The carbonyl chloride group facilitates efficient acylation reactions, allowing for the introduction of the 4-methyloxazole moiety into target molecules with high selectivity. This compound is particularly valuable in medicinal chemistry for constructing complex heterocyclic scaffolds. Proper handling under anhydrous conditions is recommended due to its moisture sensitivity. Its stability and reactivity make it a practical choice for researchers seeking tailored modifications in synthetic pathways.
4-Methyloxazole-5-carbonyl chloride structure
62348-24-7 structure
商品名:4-Methyloxazole-5-carbonyl chloride
CAS番号:62348-24-7
MF:C5H4NO2Cl
メガワット:145.54376
CID:448444
PubChem ID:2795217

4-Methyloxazole-5-carbonyl chloride 化学的及び物理的性質

名前と識別子

    • 5-Oxazolecarbonyl chloride, 4-methyl-
    • 4-methyl-1,3-oxazole-5-carbonyl chloride
    • 4-Methyloxazole-5-carbonyl chloride
    • 4-Methyl-5-oxazolecarbonyl chloride
    • 4-methyl-5-oxazolecarboxylic acid
    • 4-methyl-oxazol-5-carbonyl chloride
    • 4-METHYLOXAZOLE-5-CARBONYLCHLORIDE
    • YPKNOSGIABPXKS-UHFFFAOYSA-N
    • 4-methyl-oxazole-5-carbonyl-chloride
    • MFCD06200856
    • EN300-7088009
    • FT-0692550
    • SCHEMBL891939
    • AM101041
    • AKOS006344210
    • AT23456
    • 62348-24-7
    • DTXSID20383589
    • 4-Methyl-oxazole-5-carbonyl chloride
    • MS-22240
    • J-515796
    • DB-004531
    • SY064558
    • MDL: MFCD06200856
    • インチ: InChI=1S/C5H4ClNO2/c1-3-4(5(6)8)9-2-7-3/h2H,1H3
    • InChIKey: YPKNOSGIABPXKS-UHFFFAOYSA-N
    • ほほえんだ: CC1=C(C(=O)Cl)OC=N1

計算された属性

  • せいみつぶんしりょう: 144.99300
  • どういたいしつりょう: 144.9930561g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 128
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 43.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • 互変異性体の数: 何もない

じっけんとくせい

  • ふってん: 80 °C
  • PSA: 43.10000
  • LogP: 1.36200

4-Methyloxazole-5-carbonyl chloride セキュリティ情報

  • 危険物輸送番号:3265
  • 危険カテゴリコード: 14-34
  • セキュリティの説明: 22-26-36/37/39-45
  • 危険物標識: C

4-Methyloxazole-5-carbonyl chloride 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-Methyloxazole-5-carbonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR15748-250mg
4-Methyl-1,3-oxazole-5-carbonyl chloride
62348-24-7 97%
250mg
£110.00 2024-05-25
Apollo Scientific
OR15748-1g
4-Methyl-1,3-oxazole-5-carbonyl chloride
62348-24-7 97%
1g
£265.00 2024-05-25
abcr
AB224357-1 g
4-Methyloxazole-5-carbonyl chloride; 95%
62348-24-7
1g
€285.00 2023-02-22
1PlusChem
1P00EBHW-100mg
4-METHYLOXAZOLE-5-CARBONYL CHLORIDE
62348-24-7 95%
100mg
$167.00 2024-04-22
Ambeed
A304548-1g
4-Methyloxazole-5-carbonyl chloride
62348-24-7 97%
1g
$324.0 2024-04-18
A2B Chem LLC
AG67284-1g
4-Methyloxazole-5-carbonyl chloride
62348-24-7 95%
1g
$603.00 2024-04-19
abcr
AB224357-1g
4-Methyloxazole-5-carbonyl chloride, 95%; .
62348-24-7 95%
1g
€1284.00 2025-02-20
TRC
M337000-10mg
4-Methyloxazole-5-carbonyl chloride
62348-24-7
10mg
$ 50.00 2022-06-03
TRC
M337000-50mg
4-Methyloxazole-5-carbonyl chloride
62348-24-7
50mg
$ 115.00 2022-06-03
Enamine
EN300-7088009-10.0g
4-methyl-1,3-oxazole-5-carbonyl chloride
62348-24-7 95.0%
10.0g
$1471.0 2025-03-12

4-Methyloxazole-5-carbonyl chloride 関連文献

4-Methyloxazole-5-carbonyl chlorideに関する追加情報

Introduction to 4-Methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) and Its Emerging Applications in Chemical Biology

4-Methyloxazole-5-carbonyl chloride, identified by the Chemical Abstracts Service Number (CAS No) 62348-24-7, is a versatile intermediate compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic carbonyl chloride derivative features a unique structural framework, combining an oxazole ring with a methoxy substituent and a reactive carbonyl chloride group. The presence of these functional moieties makes it a valuable tool for synthetic chemists and biologists, particularly in the development of novel bioactive molecules.

The reactivity of 4-methyloxazole-5-carbonyl chloride stems from the electrophilic nature of the carbonyl chloride group, which readily participates in nucleophilic substitution reactions. This property allows for its extensive use in the synthesis of peptidomimetics, protease inhibitors, and other therapeutic agents. Furthermore, the oxazole ring introduces rigidity and electronic characteristics that can modulate the binding affinity and selectivity of drug candidates.

In recent years, there has been a surge in research focused on leveraging heterocyclic compounds like 4-methyloxazole-5-carbonyl chloride for medicinal chemistry applications. The oxazole scaffold, known for its stability and biological relevance, has been incorporated into various pharmacophores. For instance, studies have demonstrated its utility in designing small-molecule inhibitors targeting bacterial proteases, which are critical in combating antibiotic-resistant strains. The methoxy group on the oxazole ring further enhances the compound’s versatility by allowing for selective modifications via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.

One of the most compelling aspects of 4-methyloxazole-5-carbonyl chloride is its role in the synthesis of functionally diverse molecules. Researchers have utilized this compound to develop novel fluorescent probes for cellular imaging, where the oxazole ring serves as an electron-deficient core that can be tuned to specific wavelengths. Additionally, its incorporation into macrocyclic structures has enabled the creation of molecular clips capable of binding to DNA or RNA with high specificity. These advancements underscore the compound’s potential as a building block in next-generation diagnostics and therapeutics.

The pharmaceutical industry has also embraced 4-methyloxazole-5-carbonyl chloride as a key intermediate in drug discovery pipelines. Its ability to undergo facile derivatization makes it an ideal candidate for generating libraries of compounds for high-throughput screening. Recent publications highlight its use in synthesizing kinase inhibitors, where the oxazole moiety contributes to optimal binding interactions with target enzymes. Moreover, the carbonyl chloride functionality allows for rapid introduction of amide or ester linkages, facilitating further structural diversification.

From a synthetic chemistry perspective, 4-methyloxazole-5-carbonyl chloride offers remarkable advantages due to its well-defined reactivity patterns. The compound’s compatibility with various organic transformations makes it a cornerstone in multi-step syntheses. For example, it can be employed in constructing complex heterocycles through cyclization reactions or expanded into larger molecular frameworks via polymerization strategies. These synthetic pathways have enabled chemists to explore new chemical spaces and discover innovative molecular architectures with potential biological activity.

The growing interest in 4-methyloxazole-5-carbonyl chloride is also driven by its environmental and economic benefits. As sustainable chemistry becomes increasingly important, researchers are seeking greener alternatives for traditional synthetic methods. The use of this compound aligns with these principles by providing efficient routes to complex molecules without excessive waste generation. Furthermore, its scalability in industrial settings ensures that it remains a practical choice for large-scale drug production.

In conclusion, 4-methyloxazole-5-carbonyl chloride (CAS No: 62348-24-7) represents a cornerstone compound in modern chemical biology and pharmaceutical research. Its unique structural features and reactivity make it indispensable for designing novel bioactive molecules across various therapeutic areas. As scientific understanding evolves and new methodologies emerge, this compound will continue to play a pivotal role in advancing drug discovery and development efforts worldwide.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:62348-24-7)4-Methyloxazole-5-carbonyl chloride
A932427
清らかである:99%
はかる:1g
価格 ($):292.0